N-[4-(acetylamino)phenyl]-5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide
Description
5-Chloro-N-(4-acetamidophenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, acetamidophenyl, and sulfanyl groups.
Properties
Molecular Formula |
C21H19ClN4O2S |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-5-chloro-2-[(3-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H19ClN4O2S/c1-13-4-3-5-15(10-13)12-29-21-23-11-18(22)19(26-21)20(28)25-17-8-6-16(7-9-17)24-14(2)27/h3-11H,12H2,1-2H3,(H,24,27)(H,25,28) |
InChI Key |
OXVQLLAAFSLWOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-acetamidophenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the chloro, acetamidophenyl, and sulfanyl groups. Common reagents used in these reactions include chlorinating agents, acylating agents, and thiolating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(4-acetamidophenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can produce various substituted derivatives.
Scientific Research Applications
5-Chloro-N-(4-acetamidophenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-acetamidophenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N-(4-acetamidophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide
- 5-Chloro-N-(4-acetamidophenyl)-2-{[(3-ethylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide
Uniqueness
5-Chloro-N-(4-acetamidophenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylphenyl group, in particular, may influence its reactivity and interactions with molecular targets, distinguishing it from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
